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molecular formula C7H4INS2 B8425925 5-Iodo-2-(thien-2-yl)thiazole

5-Iodo-2-(thien-2-yl)thiazole

Cat. No. B8425925
M. Wt: 293.2 g/mol
InChI Key: ZVYQUOSHYPPBOZ-UHFFFAOYSA-N
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Patent
US04788207

Procedure details

In a manner similar to Step C of Example 1, the reaction of 3.8 grams of (0.023 mole) of 2-(thien-2-yl)thiazole with 10.0 ml of a 2.5M solution of n-butyllithium in hexanes and 6.5 grams (0.023 mole) of 1,2-diiodoethane in 60 ml of diethyl ether yielded 4.1 grams of 5-iodo-2-(thien-2-yl)thiazole as a solid, m.p. 117°-119° C.
Quantity
3.8 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[S:7][CH:8]=[CH:9][N:10]=1.C([Li])CCC.[I:16]CCI>C(OCC)C>[I:16][C:8]1[S:7][C:6]([C:2]2[S:1][CH:5]=[CH:4][CH:3]=2)=[N:10][CH:9]=1

Inputs

Step One
Name
Quantity
3.8 g
Type
reactant
Smiles
S1C(=CC=C1)C=1SC=CN1
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
6.5 g
Type
reactant
Smiles
ICCI
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
IC1=CN=C(S1)C=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g
YIELD: CALCULATEDPERCENTYIELD 60.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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